2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique combination of chloro, pyrazolyl, and thienopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with formamide to yield the thienopyrimidine core. Subsequent chlorination and pyrazole substitution steps complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thienopyrimidines, pyrazolopyrimidines, and other heterocyclic compounds with potential biological activities[5][5].
Scientific Research Applications
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
Uniqueness
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine stands out due to its unique combination of chloro, pyrazolyl, and thienopyrimidine moieties, which confer distinct biological activities and synthetic versatility. Its ability to inhibit CDKs with high specificity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H7ClN4S |
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Molecular Weight |
250.71 g/mol |
IUPAC Name |
2-chloro-4-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7ClN4S/c1-15-5-6(4-12-15)8-9-7(2-3-16-9)13-10(11)14-8/h2-5H,1H3 |
InChI Key |
FKQXQCHMISWVAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
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